methyl (3aS,7aR)-octahydro-1H-isoindole-3a-carboxylate
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Overview
Description
Methyl (3aS,7aR)-octahydro-1H-isoindole-3a-carboxylate is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydro-1H-isoindole core, which is a bicyclic structure, and a methyl ester functional group. The stereochemistry of the compound is specified by the (3aS,7aR) configuration, indicating the spatial arrangement of atoms in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3aS,7aR)-octahydro-1H-isoindole-3a-carboxylate typically involves the catalytic biological resolution of dimethyl cyclohexane-1,2-dicarboxylate. This process includes enzymatic hydrolysis to form (1S,2R)-2-(methoxycarbonyl)cyclohexanecarboxylic acid, which is then treated with ethyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of immobilized enzymes is common in industrial settings to enhance the efficiency and recovery of biological catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl (3aS,7aR)-octahydro-1H-isoindole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines .
Scientific Research Applications
Methyl (3aS,7aR)-octahydro-1H-isoindole-3a-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3aS,7aR)-octahydro-1H-isoindole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3aS,7aR)-5-oxo-7a-(phenylsulfonyl)-2,3,3a,4,5,7a-hexahydro-1H-indene-2-carboxylate
- (3aS,7aR)-3a-methyl-1,3,3a,4,7,7a-hexahydro-2-benzothiophene 2,2-dioxide
Uniqueness
Methyl (3aS,7aR)-octahydro-1H-isoindole-3a-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and methyl ester group differentiate it from other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl (3aS,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)10-5-3-2-4-8(10)6-11-7-10/h8,11H,2-7H2,1H3/t8-,10+/m0/s1 |
InChI Key |
FJDHBNIQGCUZSC-WCBMZHEXSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CCCC[C@H]1CNC2 |
Canonical SMILES |
COC(=O)C12CCCCC1CNC2 |
Origin of Product |
United States |
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